molecular formula C17H17N3O3S B2433402 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide CAS No. 946223-08-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide

Cat. No.: B2433402
CAS No.: 946223-08-1
M. Wt: 343.4
InChI Key: GBHYFQMBJWQOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-4-23-13-7-5-12(6-8-13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHYFQMBJWQOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives

The thiazolo[3,2-a]pyrimidinone core is typically synthesized via cyclocondensation between 2-aminothiazole derivatives and β-keto esters. For instance, ethyl acetoacetate reacts with 5-methyl-2-aminothiazole under basic conditions to form 3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one. The methyl groups at positions 3 and 7 originate from the β-keto ester and thiazole moieties, respectively.

Reaction Conditions :

  • Solvent : Ethanol or toluene
  • Catalyst : Triethylamine or piperidine
  • Temperature : Reflux (80–100°C)
  • Time : 6–12 hours

This step is critical for establishing the fused bicyclic system, with the regiochemistry confirmed by NMR and X-ray crystallography in related structures.

Introduction of the Amino Group at Position 6

Halogenation and Amination

To functionalize position 6, the core undergoes halogenation using phosphorus oxychloride (POCl₃) or bromine in acetic acid, yielding 6-chloro- or 6-bromo-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one. Subsequent amination with aqueous ammonia or ammonium hydroxide introduces the primary amine group.

Optimization Notes :

  • Excess POCl₃ improves halogenation efficiency.
  • Amination at elevated temperatures (60–80°C) enhances reaction rates but risks decomposition.

Preparation of 4-Ethoxybenzoyl Chloride

The 4-ethoxybenzamide moiety is introduced via its acyl chloride derivative. 4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM), yielding 4-ethoxybenzoyl chloride.

Key Considerations :

  • Purity : Distillation under reduced pressure removes residual SOCl₂.
  • Stability : Storage at –20°C prevents hydrolysis.

Amide Bond Formation

Coupling Reagents and Conditions

The final step involves coupling 6-amino-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one with 4-ethoxybenzoyl chloride. This is achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or dimethylformamide (DMF).

Representative Protocol :

  • Reagents : 6-amino-thiazolo[3,2-a]pyrimidinone (1 equiv), 4-ethoxybenzoyl chloride (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours

Yield Optimization :

  • Excess acyl chloride drives the reaction to completion.
  • Low temperatures minimize side reactions like over-acylation.

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol. Characterization employs:

  • NMR : Distinct signals for the ethoxy group (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet) and amide proton (δ 10.2 ppm).
  • MS : Molecular ion peak at m/z 369.4 (calculated for C₁₈H₁₉N₃O₃S).

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

An alternative approach uses the Mitsunobu reaction to couple 4-ethoxybenzoic acid directly to the 6-hydroxy derivative of the core. However, this method is less favored due to competing side reactions.

Solid-Phase Synthesis

Recent advances explore solid-supported synthesis for scalability, though yields remain suboptimal compared to solution-phase methods.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the thiazolo[3,2-a]pyrimidinone core reduce coupling efficiency. Using DMF as a solvent improves solubility.
  • Ethoxy Group Stability : Acidic conditions during halogenation may cleave the ethoxy group. Neutral pH and low temperatures are maintained.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds with similar thiazolopyrimidine scaffolds exhibit significant antibacterial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. One study reported a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, suggesting potential for treating tuberculosis .

Antitumor Activity

The compound's structural characteristics suggest it may possess antitumor properties. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of pro-inflammatory cytokines and interference with cancer cell proliferation pathways. Preliminary studies show promising results in vitro against several cancer cell lines .

Anti-inflammatory Effects

Compounds derived from thiazolopyrimidine structures have also been noted for their anti-inflammatory properties. The mechanism may involve inhibition of specific inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of thiazolopyrimidine derivatives, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide was tested against multiple bacterial strains. The results indicated significant activity against Staphylococcus aureus, supporting its application in developing new antibacterial agents .

Case Study: Antitumor Activity

Another investigation focused on the antitumor potential of this compound revealed that it inhibited the growth of various cancer cell lines. The study utilized assays measuring cell viability and proliferation rates, demonstrating that the compound could induce apoptosis in cancer cells .

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide is not well-understood due to limited research. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
  • N-(5-oxo-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)-benzamide

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide stands out due to the presence of the ethoxy group on the benzamide moiety, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure

The compound can be described by its chemical formula and structure:

  • Molecular Formula : C15H16N2O2S
  • CAS Number : 17649-33-1
  • SMILES Notation : O=C1N2C(C)=CSC2=NC(C)=C1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of thiazolo-pyrimidine derivatives followed by acylation with 4-ethoxybenzoyl chloride.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that thiazolo-pyrimidine derivatives possess significant antimicrobial properties. For example, a related compound demonstrated inhibition against several bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research has indicated that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells. One study reported that these compounds triggered cell cycle arrest and promoted caspase-dependent apoptosis in human cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown potential as an inhibitor of protein kinases, which are crucial in cancer progression .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activities of 4-Oxo Thiazolidine Derivatives This study highlighted the synthesis pathways and biological evaluations of thiazolidine derivatives, noting significant antimicrobial and anticancer activities .
Anticancer Activity of Thiazolo-Pyrimidines Demonstrated that thiazolo-pyrimidine derivatives can induce apoptosis in various cancer cell lines through caspase activation .
Inhibition of Protein Kinases Evaluated the inhibitory effects on specific kinases linked to cancer cell proliferation and survival .

Q & A

Q. What synthetic strategies are optimal for preparing N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, thiazolo[3,2-a]pyrimidine derivatives are synthesized by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and substituted benzaldehydes in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystalline products. Reaction optimization includes adjusting molar ratios, temperature (e.g., 8–10 hours at reflux), and solvent polarity to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Assign chemical shifts for key protons (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • X-ray diffraction : Use single-crystal X-ray analysis (e.g., SHELX programs) to determine bond lengths, angles, and torsional parameters. For example, triclinic crystal systems (space group P1) with unit cell parameters (a, b, c, α, β, γ) are resolved with R factors < 0.06 .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

Methodological Answer: Discrepancies arise from experimental factors (e.g., crystal quality, radiation damage) or refinement errors. To address this:

  • Use SHELXL for iterative refinement, applying restraints for anisotropic displacement parameters.
  • Validate hydrogen bonding patterns (e.g., C—H···O interactions) via graph-set analysis to confirm intermolecular packing .
  • Compare experimental bond lengths with density functional theory (DFT)-calculated values to identify systematic deviations .

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor or antitumor agent?

Methodological Answer:

  • Enzyme assays : Measure IC₅₀ values against target kinases (e.g., dihydrofolate reductase or thymidylate synthase) using fluorometric or spectrophotometric methods.
  • Cell-based studies : Assess cytotoxicity in tumor cell lines (e.g., GI₅₀ values via MTT assays) and compare with reference drugs like methotrexate .
  • Molecular docking : Simulate binding interactions (e.g., PyMOL, AutoDock) to identify key residues (e.g., hydrophobic pockets for the 4-ethoxybenzamide moiety) .

Q. How can computational modeling predict electronic properties relevant to bioactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with biological activity using partial least squares regression .

Data Contradiction Analysis

Q. How to address conflicting results in hydrogen bonding networks across crystallographic studies?

Methodological Answer:

  • Systematic comparison : Analyze multiple crystal structures (e.g., CCDC entries) to identify conserved motifs. For example, bifurcated C—H···O bonds in thiazolo[3,2-a]pyrimidines often form chains along the c-axis .
  • Thermal ellipsoid analysis : Use Uiso values to distinguish static disorder from dynamic motion, which may distort apparent bond lengths .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Thiazolo[3,2-a]pyrimidine Derivatives

ParameterValue (Example)Reference
Space groupP1 (triclinic)
R factor0.058
C—H···O bond length2.50–2.70 Å
Torsional angle80.94° (thiazolo-pyrimidine vs. benzene ring)

Q. Table 2. Synthetic Yields Under Varied Conditions

CatalystSolventYield (%)Purity (HPLC)
NaOAcAcOH/Ac₂O78>98%
NoneEthanol6595%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.